molecular formula C14H13FO2 B3150565 [4-[(3-Fluorophenyl)methoxy]phenyl]methanol CAS No. 690969-16-5

[4-[(3-Fluorophenyl)methoxy]phenyl]methanol

Cat. No.: B3150565
CAS No.: 690969-16-5
M. Wt: 232.25 g/mol
InChI Key: JTEAJDZCZAAZJA-UHFFFAOYSA-N
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Description

[4-[(3-Fluorophenyl)methoxy]phenyl]methanol is a useful research compound. Its molecular formula is C14H13FO2 and its molecular weight is 232.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Research has demonstrated the utilization of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes, showing promise for fuel cell applications. These materials are synthesized using a functionalized copolymer with sulfonated side chains, derived from compounds similar to the one , exhibiting high proton conductivity and good thermal stability (Kim, Robertson, & Guiver, 2008). This research indicates a potential application in developing more efficient fuel cell technologies.

Environmental Decontamination

A study on the La3+-promoted methanolysis of S-aryl methylphosphonothioates, including compounds with fluorophenyl groups, presents a methodology potentially useful for the decontamination of toxic byproducts from chemical warfare agents. The kinetic study suggests that these reactions could be applied for rapid and efficient environmental cleanup processes (Dhar, Edwards, & Brown, 2011).

Fluorescent Materials and Chemosensors

Novel stable fluorophores, such as 6-methoxy-4-quinolone derived from related methoxyphenyl compounds, have been identified with strong fluorescence across a wide pH range in aqueous media. These fluorophores are highly stable and offer potential applications in biomedical analysis and fluorescent labeling (Hirano et al., 2004). Additionally, phenyl thiadiazole-based Schiff base receptors have been developed for the selective and sensitive detection of Al3+ ions, demonstrating the utility of similar compounds in environmental monitoring and analytical chemistry (Manna, Chowdhury, & Patra, 2020).

Catalytic Reactions

Compounds structurally related to "[4-[(3-Fluorophenyl)methoxy]phenyl]methanol" have been studied for their roles in catalytic reactions, such as the conjugate addition of methanol to 3-buten-2-one over solid base catalysts. These reactions underscore the relevance of such compounds in organic synthesis and the development of new catalytic processes (Kabashima, Katou, & Hattori, 2001).

Properties

IUPAC Name

[4-[(3-fluorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEAJDZCZAAZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690969-16-5
Record name (4-((3-Fluorophenyl)methoxy)phenyl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0690969165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-((3-FLUOROPHENYL)METHOXY)PHENYL)METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E278CRW677
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3.79 g of 4-(3-fluoro-benzyloxy)-benzaldehyde in 10 ml of tetrahydrofurane was added dropwise at room temperature to a suspension of 1.25 g of lithium-aluminiumhydride in 40 ml of tetrahydrofurane. After 2 h at room temperature, successively 1.25 ml of water were added dropwise under cooling, then 3.75 ml of a sodium hydroxide solution (1 N), finally, 1.25 ml of water. The mixture was filtered over a layer of Dicalit and the tetrahydrofurane distilled off the solution under reduced pressure. The residual phase was extracted with ethyl acetate, the combined organic layers were dried over magnesium sulphate und evaporated under reduced pressure. The residue was crystallised from a mixture of ether and n-hexane to yield 2.26 g (59% of theory) of [4-(3-fluoro-benzyloxy)-phenyl]-methanol as a white solid; MS: m/e=232 (M)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.